molecular formula C5H8O5 B1426242 O-(Ethoxycarbonyl)glycolsaeure CAS No. 84785-07-9

O-(Ethoxycarbonyl)glycolsaeure

Cat. No.: B1426242
CAS No.: 84785-07-9
M. Wt: 148.11 g/mol
InChI Key: AZEKTMULNBLAOO-UHFFFAOYSA-N
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Description

O-(Ethoxycarbonyl)glycolsaeure: is a chemical compound known for its versatile applications in various fields of science and industry. It is characterized by the presence of an ethoxycarbonyl group attached to a glycolic acid moiety, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

O-(Ethoxycarbonyl)glycolsaeure, also known as O-GlcNAcylation, is a critical post-translational modification (PTM) of cytoplasmic and nuclear proteins . The primary targets of this compound are proteins that undergo O-GlcNAcylation. This process is regulated by the activity of two enzymes, O-GlcNAc transferase (OGT) and O‑GlcNAcase (OGA). OGT attaches O-GlcNAc to proteins, while OGA removes O-GlcNAc from proteins .

Mode of Action

The O-GlcNAcylation process involves the direct construction of C–O bonds by O-alkylation of oximes with alcohols . This process is catalyzed by a simple system including H3PW12O40·xH2O . The reaction goes through a carbocation process, which is further proved by the appearance and weakness of a new band at 404 and 433 nm in UV-Vis spectroscopy .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve multiple cellular processes. Glycolysis is one such pathway where O-GlcNAcylation plays a significant role . The intricate structure of metabolic pathways can be explained by a small set of biochemical principles .

Pharmacokinetics

The related process of glycosylation has been shown to impact the pharmacokinetics, efficacy, and safety of therapeutic antibodies . Glycosylation affects protein function, regulates cell signaling, and modulates a range of biological processes .

Result of Action

The result of this compound’s action is the modification of proteins, which can regulate their biological functions . This modification plays important roles in a variety of cellular processes, including transcription, translation, apoptosis, the cell cycle, protein transportation, mitochondrial function, and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is similar to the O-GlcNAcylation process, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Ethoxycarbonyl)glycolsaeure typically involves the reaction of glycolic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: O-(Ethoxycarbonyl)glycolsaeure undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: O-(Ethoxycarbonyl)glycolsaeure is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical transformations and its role as a versatile building block distinguish it from other similar compounds .

Properties

IUPAC Name

2-ethoxycarbonyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKTMULNBLAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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